
2'-Deoxyuridine-15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyuridine-15N2 is a stable isotope-labeled compound of 2’-Deoxyuridine, where two nitrogen atoms are replaced with the isotope nitrogen-15. This compound is primarily used in scientific research as a tracer for metabolic studies and in the synthesis of other nucleoside analogs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyuridine-15N2 typically involves the incorporation of nitrogen-15 into the uridine molecule. One common method is to start with uridine and replace the nitrogen atoms with nitrogen-15 through a series of chemical reactions. This process often involves the use of labeled ammonia or other nitrogen-15 containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of 2’-Deoxyuridine-15N2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents to ensure the final product’s isotopic purity. The production is carried out in specialized facilities equipped to handle isotopically labeled compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxyuridine-15N2 undergoes various chemical reactions, including:
Oxidation: Conversion to uracil derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenation to form compounds like bromodeoxyuridine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents like bromine or iodine.
Major Products
Oxidation: Uracil derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated nucleosides like bromodeoxyuridine.
Applications De Recherche Scientifique
2’-Deoxyuridine-15N2 is widely used in various scientific research fields:
Chemistry: As a tracer in metabolic studies to understand nucleoside metabolism.
Biology: In studies of DNA synthesis and repair mechanisms.
Medicine: As a precursor in the synthesis of antiviral drugs like Edoxudine.
Industry: In the production of labeled compounds for pharmaceutical research.
Mécanisme D'action
2’-Deoxyuridine-15N2 exerts its effects by being incorporated into DNA during replication. It is converted to deoxyuridine triphosphate, which can be incorporated into DNA in place of thymidine. This incorporation can lead to DNA strand breaks and inhibition of DNA synthesis, making it useful in studying DNA repair and synthesis mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyuridine-13C,15N2: Another isotopically labeled form with both carbon-13 and nitrogen-15.
Bromodeoxyuridine: A halogenated derivative used in DNA labeling.
Idoxuridine: An antiviral drug similar in structure but with iodine substitution.
Uniqueness
2’-Deoxyuridine-15N2 is unique due to its specific isotopic labeling, which allows for precise tracking in metabolic studies and research applications. Its stability and incorporation into DNA make it a valuable tool in various scientific fields .
Propriétés
Formule moléculaire |
C9H12N2O5 |
|---|---|
Poids moléculaire |
230.19 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i10+1,11+1 |
Clé InChI |
MXHRCPNRJAMMIM-QPLOVMLOSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1[15N]2C=CC(=O)[15NH]C2=O)CO)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


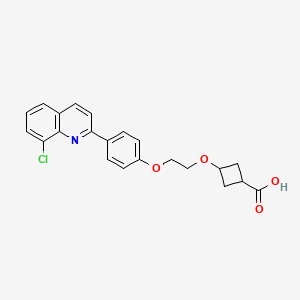
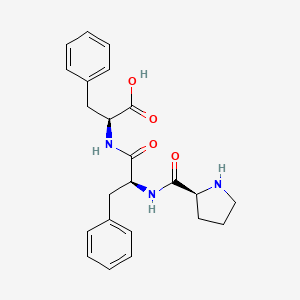
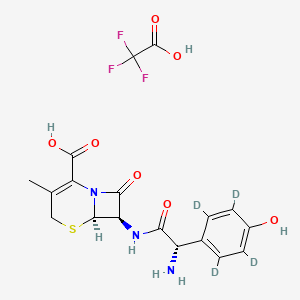
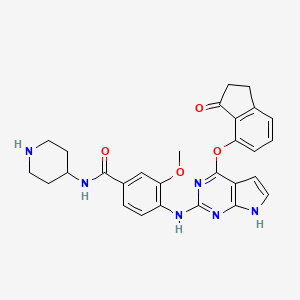
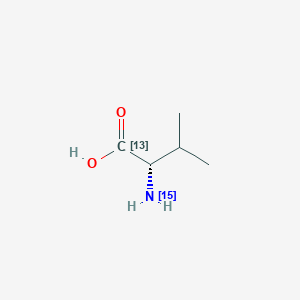
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409683.png)
![N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409686.png)
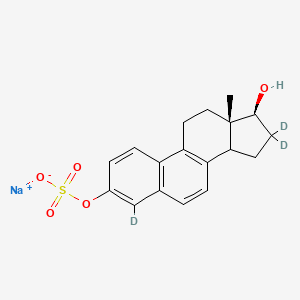
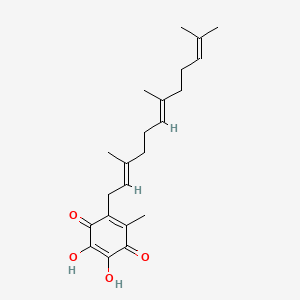
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12409705.png)
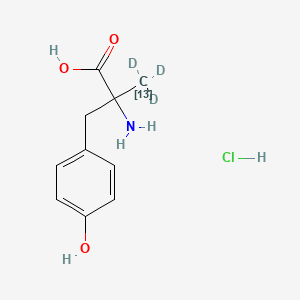

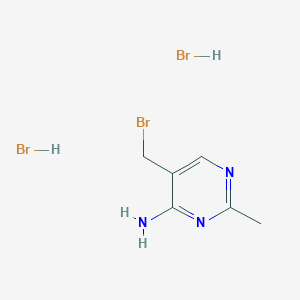
![GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)
